N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide
Descripción
N'-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is a quinolinyl oxamide derivative (QOD) with a hybrid structure combining a 1,3-thiazole ring and a 1-methyltetrahydroquinoline moiety linked via an ethanediamide bridge. Its structural features, including the electron-rich thiazole ring and the tetrahydroquinoline scaffold, contribute to its bioactivity by enabling interactions with protease active sites.
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-21-9-2-3-13-11-12(4-5-14(13)21)6-7-18-15(22)16(23)20-17-19-8-10-24-17/h4-5,8,10-11H,2-3,6-7,9H2,1H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBBSBCJWUIWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Thiazol-2-yl Acetamide Derivatives
Compounds such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () share the N-(1,3-thiazol-2-yl)acetamide moiety with the target compound. Key differences include:
- Substituents: The target compound features a tetrahydroquinoline group, while analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide incorporate aryl halides (e.g., dichlorophenyl).
- Molecular Interactions: The dichlorophenyl analog forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing crystal stability . In contrast, the target compound’s tetrahydroquinoline group may facilitate hydrophobic interactions with falcipain.
Table 1: Structural and Functional Comparison
Thiazolide Derivatives with Antiviral Activity
highlights thiazolides such as methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate as SARS-CoV-2 Main Protease inhibitors. Comparisons include:
- Functional Groups : Both the target QOD and SARS-CoV-2 inhibitors feature thiazole rings and amide linkages. However, the antiviral thiazolides include ester/carboxylate groups absent in the QOD.
- Target Specificity : The QOD targets falcipain, while thiazolides inhibit viral proteases, highlighting the versatility of thiazole-based scaffolds in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
